6-Bromoisoquinoline-1,3(2h,4h)-dione

CDK4 Inhibitor Kinase Selectivity Anticancer

6-Bromoisoquinoline-1,3(2H,4H)-dione is a strategic intermediate for CDK4/6 and IGF-1R kinase inhibitor programs. The 6-bromo moiety delivers an 84-fold selectivity window for CDK4 over CDK2 (IC50 80 nM vs 6,700 nM), reducing off-target optimization costs. A co-crystal structure (PDB 2ZM3) enables rational SBDD, while the scaffold also acts as a selectivity switch for DUB targets USP2/USP7. Unlike generic isoquinolinediones, halogen substitution at the 6-position is critical for low-nanomolar target engagement. Ensure batch-to-batch consistency; request full analytical documentation.

Molecular Formula C9H6BrNO2
Molecular Weight 240.056
CAS No. 501130-49-0
Cat. No. B2795233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinoline-1,3(2h,4h)-dione
CAS501130-49-0
Molecular FormulaC9H6BrNO2
Molecular Weight240.056
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C(=O)NC1=O
InChIInChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)
InChIKeyHKYFVARBWSUEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 501130-49-0): A Versatile Isoquinolinedione Scaffold for Kinase and DUB Inhibitor Research


6-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 501130-49-0) is a heterocyclic compound belonging to the isoquinoline-1,3-dione chemotype. Its core structure consists of a bicyclic isoquinoline framework bearing a bromine substituent at the 6-position and two carbonyl groups at the 1,3-positions, conferring a molecular formula of C9H6BrNO2 and a molecular weight of approximately 240.05 g/mol [1]. This scaffold serves as a privileged structure in medicinal chemistry, primarily recognized for its utility as a key intermediate in synthesizing potent kinase inhibitors, deubiquitinase (DUB) inhibitors, and other bioactive molecules [2]. Its significance in procurement is anchored in the proven ability of its derivatives to achieve low-nanomolar target engagement, a feature not universally shared by other halogenated or unsubstituted isoquinolinedione analogs, making it a critical starting material for specific, high-value drug discovery programs.

Why Analogs of 6-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 501130-49-0) Cannot Be Interchanged in Structure-Activity Relationship (SAR) Studies


Substituting 6-Bromoisoquinoline-1,3(2H,4H)-dione with other halogenated or unsubstituted isoquinolinedione analogs in a synthetic pathway or biological assay is scientifically unsound due to the profound impact of the specific halogen substituent on both molecular potency and target selectivity. Peer-reviewed SAR studies demonstrate that within the isoquinoline-1,3-dione scaffold, the identity and position of halogen substituents act as critical molecular switches [1]. For instance, the 6-bromo moiety is essential for achieving low-nanomolar inhibition against targets like CDK4 (IC50 = 80 nM) [2] and for high-affinity binding to the IGF-1R kinase domain [3]. Changing this substituent can drastically alter the inhibitory profile, as shown by the observation that introducing a fluorine atom can completely switch inhibitor selectivity between the deubiquitinases USP2 and USP7 [1]. Therefore, generic substitution with a 6-chloro, 6-fluoro, or unsubstituted isoquinolinedione would likely result in a significant loss of potency, altered selectivity, or complete inactivity against the intended biological target, rendering experimental data irreproducible and research outcomes invalid.

Quantitative Differentiation Evidence for 6-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 501130-49-0) Versus Structural Analogs


CDK4 Inhibition Potency of a 6-Bromo Derivative Compared to CDK2 and CDK1

A derivative of 6-Bromoisoquinoline-1,3(2H,4H)-dione, specifically (4Z)-4-{[(4-Amino-3-hydroxybenzyl)amino]methylene}-6-bromoisoquinoline-1,3(2H,4H)-dione, demonstrates potent and selective inhibition of Cyclin-dependent kinase 4 (CDK4). Quantitative analysis from a biochemical assay reveals a stark difference in potency between CDK4 and the related kinases CDK2 and CDK1 [1].

CDK4 Inhibitor Kinase Selectivity Anticancer

X-Ray Crystallographic Evidence of IGF-1R Kinase Domain Engagement by a 6-Bromo Derivative

A co-crystal structure (PDB ID: 2ZM3) definitively maps the binding mode of a 6-Bromoisoquinoline-1,3(2H,4H)-dione derivative, (4Z)-6-bromo-4-({[4-(pyrrolidin-1-ylmethyl)phenyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione, within the ATP-binding pocket of the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase domain [1]. This provides high-resolution, atomic-level evidence of target engagement.

IGF-1R Inhibitor X-ray Crystallography Kinase Binding

Synthetic Utility: Direct Transformation to 6-Bromo-1,3-dichloroisoquinoline

6-Bromoisoquinoline-1,3(2H,4H)-dione serves as a direct precursor for synthesizing 6-bromo-1,3-dichloroisoquinoline, a more advanced and versatile intermediate for medicinal chemistry. This specific transformation is documented with a reported isolated yield of 43.4% [1].

Synthetic Intermediate Medicinal Chemistry Dichloroisoquinoline

Defined Physicochemical and Handling Properties for Process Chemistry

6-Bromoisoquinoline-1,3(2H,4H)-dione possesses well-characterized physicochemical properties essential for process chemistry and formulation development. These include a predicted boiling point of 442.5±45.0 °C and a density of 1.7±0.1 g/cm3 . Crucially, it is also classified with specific hazard statements (H302, H315, H320, H335) [1], which mandate defined handling and safety protocols.

Physicochemical Properties Process Chemistry Safety

Recommended Research and Industrial Applications for 6-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 501130-49-0) Based on Quantitative Evidence


Discovery of Selective CDK4 Inhibitors for Cancer Therapeutics

Based on the quantitative data showing an 84-fold selectivity of a 6-bromo derivative for CDK4 over CDK2 (IC50 80 nM vs 6,700 nM) [1], this compound is ideally suited as a starting scaffold for medicinal chemistry programs aimed at developing selective CDK4/6 inhibitors. The intrinsic selectivity profile mitigates the need for extensive early-stage optimization against off-target CDKs, potentially accelerating the hit-to-lead process and reducing costs.

Structure-Based Drug Design (SBDD) for IGF-1R Kinase Inhibitors

The availability of a high-resolution co-crystal structure (PDB 2ZM3) of a 6-bromo isoquinolinedione derivative bound to the IGF-1R kinase domain [2] makes this compound an invaluable template for SBDD. Researchers can use this structural data to rationally design novel IGF-1R inhibitors with improved affinity, selectivity, or pharmacokinetic properties, a level of design precision not possible with less well-characterized scaffolds.

Synthesis of Advanced Heterocyclic Building Blocks via Halogen Exchange

The documented synthetic transformation of 6-Bromoisoquinoline-1,3(2H,4H)-dione to 6-bromo-1,3-dichloroisoquinoline [3] validates its use as a key intermediate in multi-step organic synthesis. This specific reactivity allows medicinal chemists to introduce diverse functionality at the 1- and 3-positions, expanding the accessible chemical space for library synthesis and SAR exploration in drug discovery projects.

Development of Isoquinolinedione-Based Deubiquitinase (DUB) Inhibitors with Tailored Selectivity

Research has established that halogen substituents on the isoquinoline-1,3-dione scaffold can act as selectivity switches between DUBs such as USP2 and USP7 [4]. For programs aiming to dissect or therapeutically target the ubiquitin-proteasome system, the 6-bromo variant provides a specific starting point with a defined selectivity profile, enabling more rational and efficient development of chemical probes or drug candidates targeting specific DUBs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoisoquinoline-1,3(2h,4h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.